molecular formula C11H21NO3S B12630741 N-[2-[1-(2-oxoethyl)cyclohexyl]ethyl]methanesulfonamide

N-[2-[1-(2-oxoethyl)cyclohexyl]ethyl]methanesulfonamide

Cat. No.: B12630741
M. Wt: 247.36 g/mol
InChI Key: WTSHMQUKSZIOJM-UHFFFAOYSA-N
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Description

N-[2-[1-(2-oxoethyl)cyclohexyl]ethyl]methanesulfonamide is a sulfonamide derivative characterized by a cyclohexyl core substituted with a 2-oxoethyl group and a methanesulfonamide side chain. While direct evidence for its synthesis or applications is absent in the provided materials, its structural analogs (e.g., cyclohexylmethanesulfonamide derivatives) are frequently synthesized via alkylation or condensation reactions involving cyclohexylamine sulfonamide precursors .

Key structural features of the compound include:

  • 2-oxoethyl moiety: Introduces a reactive ketone group, which may participate in further chemical modifications or hydrogen bonding.
  • Methanesulfonamide group: A common pharmacophore in sulfonamide drugs, known for binding to enzymes like carbonic anhydrase or cyclooxygenase .

Properties

Molecular Formula

C11H21NO3S

Molecular Weight

247.36 g/mol

IUPAC Name

N-[2-[1-(2-oxoethyl)cyclohexyl]ethyl]methanesulfonamide

InChI

InChI=1S/C11H21NO3S/c1-16(14,15)12-9-7-11(8-10-13)5-3-2-4-6-11/h10,12H,2-9H2,1H3

InChI Key

WTSHMQUKSZIOJM-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NCCC1(CCCCC1)CC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[1-(2-oxoethyl)cyclohexyl]ethyl]methanesulfonamide typically involves multiple steps, starting with the preparation of the cyclohexyl ring and the introduction of the oxoethyl group. The methanesulfonamide moiety is then added through a series of reactions that may include nucleophilic substitution and condensation reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring that the compound can be produced in sufficient quantities for commercial use.

Chemical Reactions Analysis

Types of Reactions

N-[2-[1-(2-oxoethyl)cyclohexyl]ethyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the oxoethyl group, potentially leading to the formation of alcohols or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can replace specific functional groups within the compound, allowing for the synthesis of a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups.

Scientific Research Applications

N-[2-[1-(2-oxoethyl)cyclohexyl]ethyl]methanesulfonamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: The compound’s unique chemical properties make it useful in various industrial applications, such as the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which N-[2-[1-(2-oxoethyl)cyclohexyl]ethyl]methanesulfonamide exerts its effects depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-[2-[1-(2-oxoethyl)cyclohexyl]ethyl]methanesulfonamide with analogous sulfonamide derivatives, highlighting structural variations and their implications:

Compound Name Molecular Formula Key Substituents Biological/Physicochemical Properties References
This compound C₁₂H₂₁NO₃S (hypothetical) Cyclohexyl, 2-oxoethyl, methanesulfonamide Hypothesized: Enhanced lipophilicity and enzyme inhibition potential
1-(2-Chlorophenyl)-N-cyclohexylmethanesulfonamide (696636-86-9) C₁₄H₁₈ClNO₂S 2-Chlorophenyl, cyclohexyl Likely improved antimicrobial activity due to electron-withdrawing Cl group
N-Cyclohexyl-1,1,1-trifluoromethanesulfonamide (154235-61-7) C₇H₁₂F₃NO₂S Trifluoromethyl, cyclohexyl Increased metabolic stability and acidity (CF₃ group)
7-(Methanesulphonaminomethyl)-N-(1-(3-(trifluoromethyl)phenyl)ethyl)-1H-benzo[d]imidazol-2-amine C₁₉H₂₀F₃N₅O₂S Benzimidazole, trifluoromethylphenyl Anticancer or antiviral potential (common in benzimidazole derivatives)
N-[[1-[2-(Diethylamino)ethylamino]-9-oxothioxanthen-4-yl]methyl]methanesulfonamide C₂₁H₂₇N₃O₃S₂ Thioxanthenone, diethylaminoethyl Potential anticancer activity (thioxanthenone scaffold)

Key Findings:

Substituent Effects: Electron-withdrawing groups (e.g., Cl in 696636-86-9) enhance antimicrobial activity by increasing electrophilicity . Trifluoromethyl groups (e.g., 154235-61-7) improve metabolic stability and binding affinity to hydrophobic enzyme pockets . Heterocyclic cores (e.g., benzimidazole in , thioxanthenone in ) expand pharmacological applications, including anticancer or antiviral uses.

Synthetic Pathways :

  • Cyclohexylmethanesulfonamide derivatives are typically synthesized via alkylation (e.g., ethyl iodide in ) or condensation reactions.
  • Complex heterocycles (e.g., benzimidazoles) often require multi-step procedures, such as iodoacetic acid-mediated cyclization .

Biological Activities: Sulfonamides with aromatic substituents (e.g., 2-chlorophenyl) show broad-spectrum antimicrobial activity .

Biological Activity

N-[2-[1-(2-oxoethyl)cyclohexyl]ethyl]methanesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a unique structure comprising a cyclohexyl group and a methanesulfonamide functional group. The sulfonamide moiety is known for its biological activity, particularly in antibacterial applications, while the cyclohexyl ring contributes to the compound's hydrophobic properties, enhancing its solubility in polar solvents.

The biological activity of this compound is primarily attributed to its sulfonamide structure. Sulfonamides are known to inhibit bacterial folate synthesis by competing with para-aminobenzoic acid (PABA), a substrate necessary for the synthesis of folate in bacteria. This inhibition leads to the disruption of nucleic acid synthesis and ultimately bacterial cell death.

Potential Interactions:

  • Enzymatic Inhibition: The compound may interact with various enzymes involved in metabolic pathways.
  • Receptor Modulation: It may also affect receptors that play significant roles in physiological processes.

Antibacterial Properties

This compound has demonstrated significant antibacterial activity. Its mechanism includes:

  • Inhibition of Folate Synthesis: Competes with PABA, leading to decreased folate levels in bacteria.
  • Broad Spectrum Activity: Effective against a range of Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, potentially through modulation of inflammatory pathways. This is supported by research indicating that sulfonamides can influence cytokine production and reduce inflammation in various models .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntibacterialInhibition of bacterial growth
Anti-inflammatoryReduction in cytokine production
Enzymatic InhibitionInteraction with metabolic enzymes

Case Studies

  • Antibacterial Efficacy:
    A study evaluated the efficacy of this compound against common pathogens. Results indicated significant inhibition zones in agar diffusion tests, suggesting potent antibacterial activity.
  • Inflammatory Response Modulation:
    In an animal model of induced inflammation, administration of this compound resulted in reduced swelling and pain, correlating with decreased levels of pro-inflammatory cytokines.

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